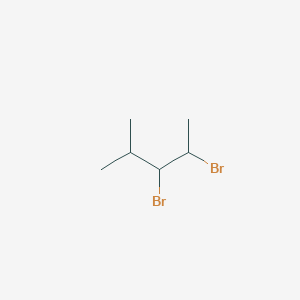
2,3-Dibromo-4-methylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-4-methylpentane is an organic compound with the molecular formula C6H12Br2. It is a dibromoalkane, which means it contains two bromine atoms attached to a carbon chain. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Dibromo-4-methylpentane can be synthesized through the bromination of alkenes. One common method involves the use of dimethyl sulfoxide (DMSO) and oxalyl bromide as brominating agents. This reaction typically occurs under mild conditions and provides high yields of the desired dibromoalkane .
Industrial Production Methods: In industrial settings, the bromination of alkenes is often carried out using bromine (Br2) in the presence of a solvent such as dichloromethane. The reaction is exothermic and requires careful control of temperature and bromine addition to ensure safety and high yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dibromo-4-methylpentane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Reduction Reactions: The compound can be reduced to form the corresponding alkane by using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Zinc (Zn) in hydrochloric acid (HCl).
Major Products:
Substitution: Alcohols or amines.
Elimination: Alkenes.
Reduction: Alkanes.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-4-methylpentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of halogenated hydrocarbons on biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of flame retardants and other brominated compounds.
Wirkmechanismus
The mechanism of action of 2,3-dibromo-4-methylpentane involves its reactivity with nucleophiles and bases. The bromine atoms are electron-withdrawing groups, making the carbon atoms they are attached to electrophilic. This electrophilicity facilitates nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
- 1,2-Dibromo-4-methylpentane
- 2,3-Dibromo-3-methylpentane
- 1-Bromo-2-(bromomethyl)pentane
Comparison: 2,3-Dibromo-4-methylpentane is unique due to the position of the bromine atoms on the carbon chain. This positioning affects its reactivity and the types of reactions it can undergo. For example, 1,2-dibromo-4-methylpentane has bromine atoms on adjacent carbons, which can lead to different elimination and substitution products compared to this compound .
Eigenschaften
CAS-Nummer |
84189-17-3 |
|---|---|
Molekularformel |
C6H12Br2 |
Molekulargewicht |
243.97 g/mol |
IUPAC-Name |
2,3-dibromo-4-methylpentane |
InChI |
InChI=1S/C6H12Br2/c1-4(2)6(8)5(3)7/h4-6H,1-3H3 |
InChI-Schlüssel |
BLKGASDZOMDLNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(C)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


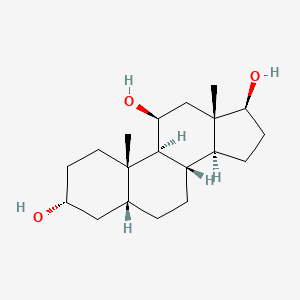

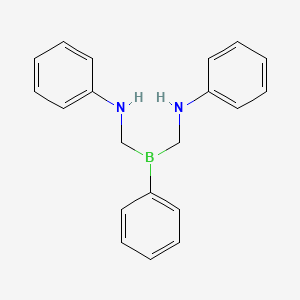


![N'-[2-[3-[dimethoxy(methyl)silyl]propylamino]ethyl]ethane-1,2-diamine](/img/structure/B13787624.png)
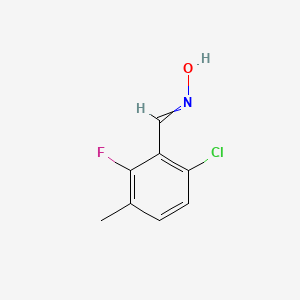

![2-Amino-6-(trifluoromethyl)-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B13787660.png)
![1-Bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B13787664.png)
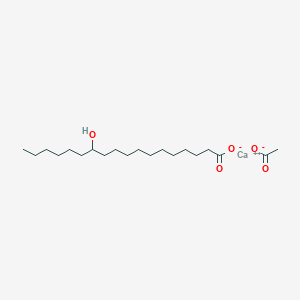
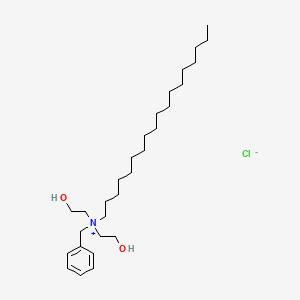

![1',3'-dihydro-7-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B13787700.png)
